Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane

LogP Lipophilicity Halogen Bonding

For SAR-driven kinase inhibitor campaigns, bypass multi-step synthesis. This compound arrives with three critical pharmacophoric features pre-installed: a 4-chlorophenyl group for halogen bonding, a 6-ethoxypyridine-3-carbonyl moiety for metabolic stability, and a flexible 7-membered azepane ring. Unlike generic azepane scaffolds, this 'direct-to-assay' building block eliminates batch-to-batch variability and reduces time-to-data, strengthening the reproducibility of your structure-activity conclusions.

Molecular Formula C20H23ClN2O2
Molecular Weight 358.87
CAS No. 1798487-46-3
Cat. No. B2862783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane
CAS1798487-46-3
Molecular FormulaC20H23ClN2O2
Molecular Weight358.87
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H23ClN2O2/c1-2-25-19-11-8-16(13-22-19)20(24)23-12-4-3-5-17(14-23)15-6-9-18(21)10-7-15/h6-11,13,17H,2-5,12,14H2,1H3
InChIKeyQYUWCIRGBPCRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane (CAS 1798487-46-3): Structural Baseline and Procurement Context


3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane (CAS 1798487-46-3) is a fully synthetic small molecule belonging to the N-acyl azepane class, characterized by a seven-membered azepane ring bearing a 4-chlorophenyl substituent at the 3-position and a 6-ethoxypyridine-3-carbonyl group on the ring nitrogen [1]. Its molecular formula is C20H22ClN2O2, with a molecular weight of 358.86 g/mol . The compound is listed in the PubChem database (CID 43817439) and is primarily offered by chemical suppliers as a research-grade building block for medicinal chemistry and drug discovery campaigns targeting kinase inhibition and cell proliferation pathways [2]. Unlike many in-class azepane derivatives that are simple unsubstituted scaffolds, this compound presents a fully elaborated architecture with a halogen-substituted aromatic ring, an ethoxy-pyridine moiety, and a tertiary amide linkage, making it a direct entry point into structure–activity relationship (SAR) studies without requiring additional synthetic functionalization.

Why Generic Azepane Building Blocks Cannot Substitute for 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane (CAS 1798487-46-3) in Focused SAR Campaigns


Substituting 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane with a generic, unadorned azepane scaffold (e.g., azepane hydrochloride or 3-(4-chlorophenyl)azepane, CAS 1333960-26-1) is not chemically or pharmacologically equivalent. The target compound uniquely pre-integrates three critical pharmacophoric features—the 4-chlorophenyl group, the 6-ethoxypyridine-3-carbonyl moiety, and the seven-membered azepane ring—into a single, ready-to-screen entity [1]. The 4-chlorophenyl substituent contributes to halogen bonding and lipophilic interactions that are absent in unsubstituted analogs, while the ethoxy-pyridine carbonyl system provides hydrogen-bond acceptor capacity and potential metabolic stability distinct from simple benzoyl or acetyl azepane derivatives [2]. Furthermore, the azepane ring size (7-membered) confers conformational flexibility and a pKa profile that differs fundamentally from 6-membered piperidine or 5-membered pyrrolidine analogs, directly impacting target binding kinetics and selectivity [3]. Procuring the generic building block would necessitate multi-step synthetic elaboration, introducing batch-to-batch variability, increased time-to-assay, and higher overall cost, undermining the reproducibility of SAR conclusions.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane (CAS 1798487-46-3) Against Its Closest Analogs


Halogen-Dependent Lipophilicity: Cl vs. F Analog Comparison (LogP and Predicted Membrane Permeability)

The target compound's 4-chlorophenyl substituent confers distinct lipophilicity compared to the direct 4-fluorophenyl analog (CAS 1795197-00-0). Based on PubChem-computed XLogP3, the chloro derivative shows a logP of 4.2, whereas the fluoro analog displays a logP of 3.6 [1]. This difference of +0.6 logP units translates to a predicted ~4-fold higher partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and tissue distribution in cell-based assays [2]. No experimental LogD7.4 data were available from the permitted sources, so this remains a computed class-level inference. The general principle that chloro-substitution increases lipophilicity relative to fluoro-substitution is well-established in medicinal chemistry and has been validated across multiple azepane chemotypes [3].

LogP Lipophilicity Halogen Bonding ADME Prediction Medicinal Chemistry

Ring-Size Pharmacophore: Azepane vs. Piperidine Scaffold Conformational Flexibility and pKa

The seven-membered azepane ring in the target compound offers greater conformational flexibility and a distinct basicity profile compared to the corresponding six-membered piperidine analog. The pKa of the azepane nitrogen is predicted to be ~10.2 (conjugate acid), whereas N-acyl piperidine analogs typically exhibit a pKa near 9.5 [1]. This +0.7 unit difference in basicity can alter the protonation state at physiological pH, affecting target binding and off-target interactions. Experimental pKa data were not available from the permitted sources; this is a class-level inference based on known alicyclic amine basicity trends. The conformational flexibility of azepane has been exploited in kinase inhibitor design to access binding pockets inaccessible to more rigid piperidine scaffolds [2].

Ring Size Conformational Analysis Basicity Scaffold Hopping Kinase Inhibitor Design

Ethoxy-Pyridine Carbonyl Pharmacophore: Hydrogen-Bond Acceptor Capacity vs. Methoxy or Unsubstituted Analogs

The 6-ethoxy substituent on the pyridine ring provides a distinct steric and electronic environment compared to the smaller 6-methoxy or unsubstituted pyridine analogs. The ethoxy group is predicted to have a larger solvent-accessible surface area and a slightly altered electron-donating capacity, which modulates the hydrogen-bond acceptor strength of the pyridine nitrogen and the carbonyl oxygen [1]. A head-to-head comparison of metabolic stability in human liver microsomes (HLM) between the ethoxy and methoxy pyridine azepane derivatives is not available in the permitted literature. Class-level evidence from pyridine-based kinase inhibitors suggests that the ethoxy group may reduce oxidative N-dealkylation by CYP450 enzymes compared to smaller alkoxy substituents, potentially extending in vitro half-life, but this must be experimentally validated [2].

Hydrogen Bonding Metabolic Stability Cytochrome P450 Pyridine Derivatives Lead Optimization

Important Caveat: Absence of Direct Head-to-Head Biological Activity Data

A comprehensive search of the non-vendor literature (including PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents) did not yield any direct head-to-head biological activity comparison (IC50, Ki, EC50, or cellular potency) between 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane and any specific named comparator. The compound is not indexed in ChEMBL with a quantitative bioactivity record, and no peer-reviewed publication or patent was found that reports its activity against a defined target in parallel with a close analog [1]. The BindingDB entry BDBM50468636, which appeared in initial searches, corresponds to a different chemotype (pyrazole-based) and is not associated with CAS 1798487-46-3 [2]. Consequently, all differentiation claims in this guide rest on computed properties and class-level inference, which are inherently lower strength than direct experimental evidence [3]. Users must independently validate any hypothesis of superiority in their own assays before making large-scale procurement decisions.

Data Availability Evidence Strength Procurement Risk Assay Validation

Recommended Research Applications for 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane (CAS 1798487-46-3) Based on Structural Evidence


Scaffold-Hopping Library Design for Kinase Inhibitor Lead Discovery

The fully elaborated azepane scaffold, pre-functionalized with both the 4-chlorophenyl and 6-ethoxypyridine-3-carbonyl pharmacophores, makes this compound an ideal entry for focused kinase inhibitor libraries. The seven-membered ring offers conformational flexibility beyond piperidine-based inhibitors, and the chloro vs. fluoro logP difference (+0.6) provides a starting point for tuning lipophilicity in the lead optimization phase [1]. Patent literature supports the use of azepane derivatives as anti-cell proliferation agents, providing a mechanistic rationale for inclusion in oncology-focused screening cascades [2].

Comparative Halogen-Bonding SAR Studies (Cl vs. F vs. Br Series)

When procured alongside its 4-fluorophenyl analog (CAS 1795197-00-0) and potential 4-bromophenyl or 4-iodophenyl congeners, this compound enables systematic exploration of halogen bonding contributions to target affinity and selectivity. Such SAR series are particularly relevant for targets where halogen bonds have been structurally characterized, such as CK2, CDK2, or MEK kinases [1].

In Vitro ADME Profiling of Ethoxy-Pyridine Metabolic Stability

The 6-ethoxypyridine-3-carbonyl motif presents an opportunity to evaluate the metabolic stability of ethoxy-substituted heterocycles relative to methoxy, isopropoxy, or unsubstituted pyridine controls. Researchers can use this compound in human liver microsome (HLM) or hepatocyte stability assays to empirically determine whether the ethoxy group confers a stability advantage, generating proprietary data that strengthens the intellectual property position of a lead series [1].

Azepane Ring Conformational Analysis by X-ray Crystallography or NMR

The target compound can serve as a model substrate for studying the conformational preferences of N-acyl azepanes in solution and in the solid state. Such studies inform computational chemistry parameterization and provide a benchmark for molecular dynamics simulations of seven-membered rings in drug–target complexes [1].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.